molecular formula C9H9ClN4O B13349269 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine

4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine

Cat. No.: B13349269
M. Wt: 224.65 g/mol
InChI Key: GWIHCJAOFGGWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a 5-methylfuran-2-yl group at position 6, and amino groups at positions 2 and 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine can be achieved through various synthetic routes. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . Another approach includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 5-methylfuran-2-yl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

4-chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine

InChI

InChI=1S/C9H9ClN4O/c1-4-2-3-5(15-4)7-6(11)8(10)14-9(12)13-7/h2-3H,11H2,1H3,(H2,12,13,14)

InChI Key

GWIHCJAOFGGWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC(=N2)N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.